molecular formula C11H10BrClF2O B14059811 1-(3-(Bromomethyl)-4-(difluoromethyl)phenyl)-3-chloropropan-1-one

1-(3-(Bromomethyl)-4-(difluoromethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14059811
M. Wt: 311.55 g/mol
InChI Key: ZABILZBUQINYRW-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-4-(difluoromethyl)phenyl)-3-chloropropan-1-one is an organic compound that features a bromomethyl group, a difluoromethyl group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-4-(difluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, 3-(bromomethyl)-4-(difluoromethyl)benzene.

    Halogenation: The benzene ring is halogenated to introduce the bromomethyl and difluoromethyl groups.

    Chlorination: The final step involves the chlorination of the propanone moiety to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-4-(difluoromethyl)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Addition Reactions: The carbonyl group in the propanone moiety can participate in addition reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution: Products include derivatives where the bromine atom is replaced by other nucleophiles.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

1-(3-(Bromomethyl)-4-(difluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-4-(difluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The bromomethyl and difluoromethyl groups can participate in electrophilic and nucleophilic interactions, respectively. The chloropropanone moiety can undergo addition reactions, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-1-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)-3-chloropropan-1-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.

Properties

Molecular Formula

C11H10BrClF2O

Molecular Weight

311.55 g/mol

IUPAC Name

1-[3-(bromomethyl)-4-(difluoromethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H10BrClF2O/c12-6-8-5-7(10(16)3-4-13)1-2-9(8)11(14)15/h1-2,5,11H,3-4,6H2

InChI Key

ZABILZBUQINYRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCl)CBr)C(F)F

Origin of Product

United States

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